

# The Ring-Closing Reaction of Isonicotinohydrazide with Carbon Disulfide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B098712

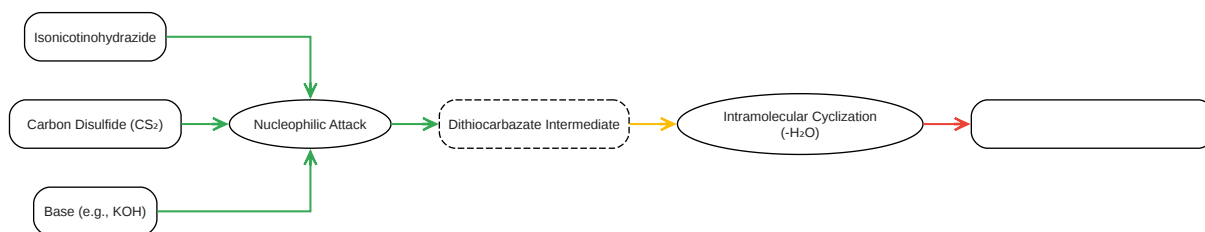
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring-closing reaction between isonicotinohydrazide and carbon disulfide, a critical pathway for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, antioxidant, and anti-angiogenic properties. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and visualizes the associated biological signaling pathways.

## Reaction Overview and Mechanism

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is achieved through the cyclization of isonicotinohydrazide with carbon disulfide in a basic medium.[1][2] The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of carbon disulfide, forming a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,3,4-oxadiazole ring. The presence of a base, such as potassium hydroxide, is crucial for the deprotonation of the hydrazide, enhancing its nucleophilicity.[2]



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### Reaction Mechanism Overview

## Experimental Protocol

The following protocol outlines a representative synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

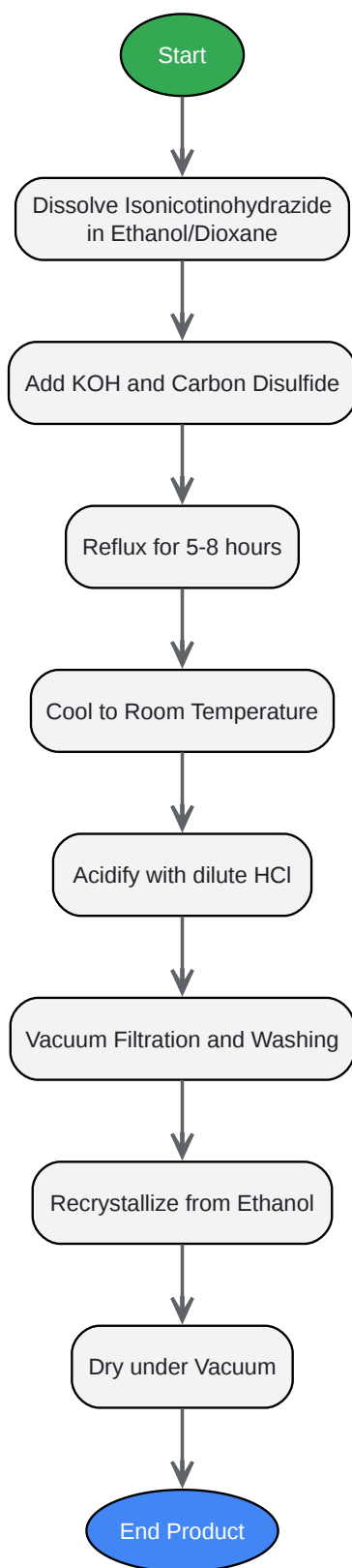
Materials:

- Isonicotinohydrazide
- Carbon Disulfide (CS<sub>2</sub>)
- Potassium Hydroxide (KOH)
- Absolute Ethanol or 1,4-Dioxane
- Hydrochloric Acid (HCl), dilute
- Distilled Water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinohydrazide in absolute ethanol (or 1,4-dioxane).

- **Addition of Reagents:** To this solution, add a stoichiometric equivalent of potassium hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 5-8 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After reflux, allow the mixture to cool to room temperature. The potassium salt of the product may precipitate.
- **Acidification:** Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the final product.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
- **Drying:** Dry the purified product in a vacuum oven.



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### Experimental Workflow Diagram

## Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Parameter	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> OS	[3]
Molecular Weight	179.20 g/mol	[3]
Yield	81%	[4]
Melting Point	>300 °C	[4]
Appearance	White to beige crystals	[4]

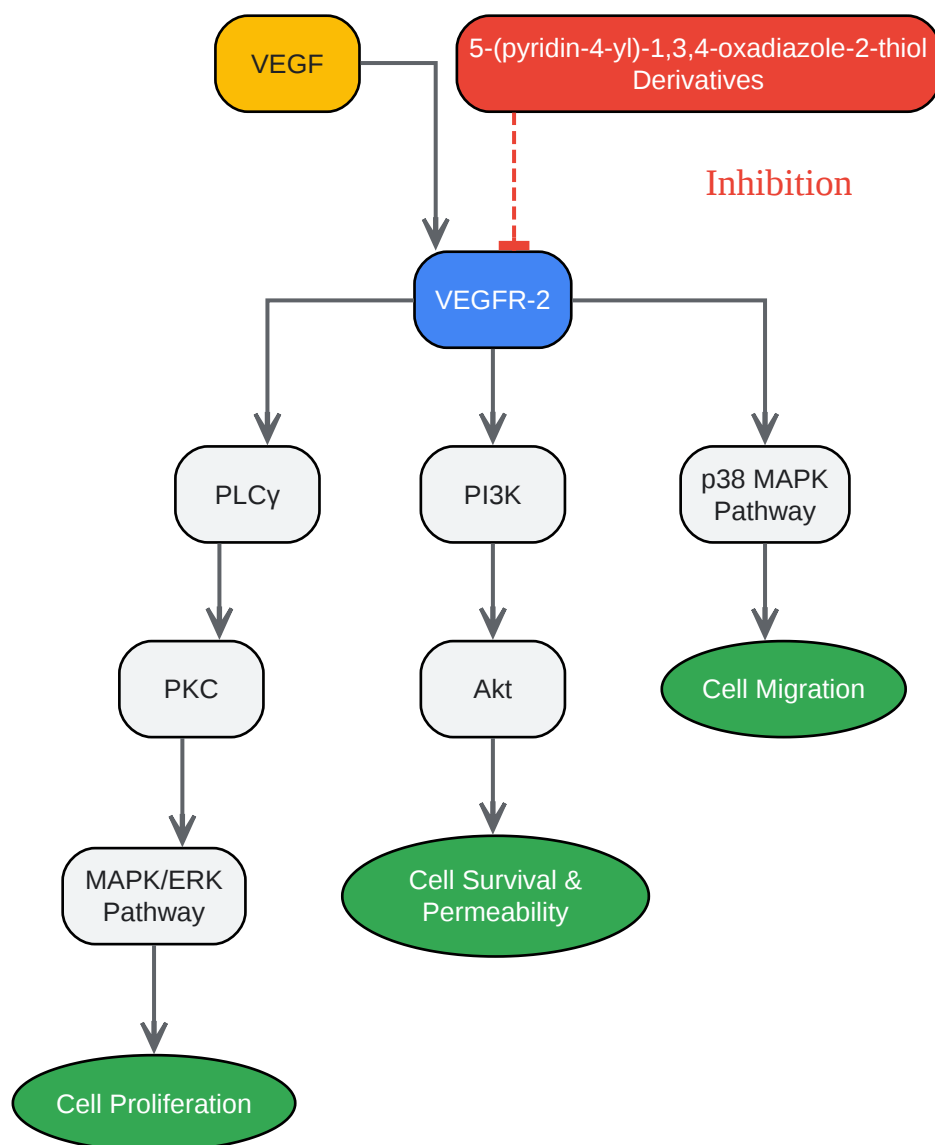
Note: Characterization data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy are crucial for confirming the structure of the synthesized compound. Researchers should perform these analyses and compare the results with literature values.

## Biological Activity and Signaling Pathways

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant potential as anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.[5][6][7]

The inhibition of VEGFR-2 by compounds derived from this scaffold can disrupt these signaling pathways, thereby impeding tumor-induced angiogenesis. The major signaling pathways downstream of VEGFR-2 include:

- PLCγ-PKC-MAPK/ERK Pathway: Primarily involved in endothelial cell proliferation.[6]
- PI3K/Akt Pathway: Crucial for endothelial cell survival and permeability.[6]
- p38 MAPK Pathway: Plays a role in cell migration and cytoskeletal remodeling.[7]



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### VEGFR-2 Signaling Pathway

## Conclusion

The ring-closing reaction of isonicotinohydrazide with carbon disulfide provides an efficient route to 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in drug discovery. Its derivatives have shown promise as antimicrobial agents and as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.[8] The straightforward synthesis and potent biological activity of this scaffold make it an attractive starting point for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their efficacy and selectivity.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. medchemexpress.com [medchemexpress.com]
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